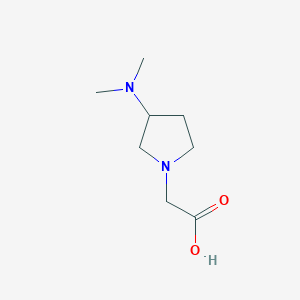

2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid

Descripción

2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a dimethylamino group at the 3-position and an acetic acid moiety at the 1-position. This structure confers unique physicochemical properties, including basicity from the dimethylamino group and hydrophilicity from the carboxylic acid.

Propiedades

IUPAC Name |

2-[3-(dimethylamino)pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9(2)7-3-4-10(5-7)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZGMQHONNQZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of pyrrolidine with dimethylamine and subsequent acylation with chloroacetic acid. The reaction conditions often involve the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize the environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the dimethylamino group to a primary amine.

Substitution: The acetic acid moiety can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation can be carried out using amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Primary amines.

Substitution: Esters and amides of the acetic acid moiety.

Aplicaciones Científicas De Investigación

2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of novel materials with specific functional properties.

Mecanismo De Acción

The mechanism of action of 2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The pyrrolidine ring provides structural rigidity, enhancing the binding affinity to target proteins or receptors.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

a. Fluorinated Analogs

- 2-(3,3-Difluoropyrrolidin-1-yl)acetic Acid (C₆H₉F₂NO₂, MW: 177.14 g/mol): This analog replaces the dimethylamino group with difluorine at the 3-position of pyrrolidine, enhancing electronegativity and metabolic stability. Fluorination reduces basicity, which may alter binding affinity in biological systems compared to the dimethylamino derivative .

b. Thiophene-Modified Derivatives

- 2-[2-Oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic Acid (C₁₁H₁₁NO₄S₂, MW: 309.34 g/mol): The addition of a thiophene-carbonylsulfanyl group introduces aromaticity and sulfur-based reactivity. This derivative is used in synthetic chemistry for cross-coupling reactions, contrasting with the dimethylamino variant’s focus on receptor interactions .

Modifications to the Acetic Acid Moiety

a. Hydrochloride Salt Form

- 2-(3,3-Dimethylpyrrolidin-1-yl)acetic Acid Hydrochloride (C₈H₁₆ClNO₂, MW: 193.67 g/mol): The hydrochloride salt improves solubility in aqueous media, making it preferable for pharmacokinetic studies. However, the dimethyl group at the 3-position reduces steric hindrance compared to the dimethylamino group in the parent compound .

b. BOC-Protected Derivatives

- (3-BOC-Amino-pyrrolidin-1-yl)-p-tolyl-acetic Acid (C₁₉H₂₇N₃O₄, MW: 361.44 g/mol): The BOC (tert-butoxycarbonyl) group protects the amino functionality during synthesis, enabling selective deprotection. This contrasts with the dimethylamino group, which remains reactive in the parent compound .

Receptor Binding Profiles

- Dimethylamino vs. Imidazole Derivatives: Compounds like 2-(1H-Imidazol-4-yl)ethan-1-amine (C₅H₉N₃, MW: 111.15 g/mol) prioritize histamine receptor binding due to the imidazole ring’s aromaticity. In contrast, the dimethylamino group in the target compound may enhance interactions with adrenergic or serotonin receptors .

- The dimethylamino-pyrrolidine variant lacks this pyrimidine scaffold, limiting its utility in antiviral applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic Acid | C₈H₁₄N₂O₂ | 170.21 | 3-(Dimethylamino)pyrrolidine, acetic acid | CNS drug candidates, ligand synthesis |

| 2-(3,3-Difluoropyrrolidin-1-yl)acetic Acid | C₆H₉F₂NO₂ | 177.14 | 3,3-Difluoropyrrolidine, acetic acid | Metabolic stability studies |

| 2-[2-Oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic Acid | C₁₁H₁₁NO₄S₂ | 309.34 | Thiophene-carbonylsulfanyl, 2-oxopyrrolidine | Cross-coupling reactions |

Table 2: Pharmacological Activity Highlights

Actividad Biológica

2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and clinical findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a dimethylamino group and an acetic acid moiety. Its molecular formula is C₇H₁₄N₂O₂, and its structure can be represented as follows:

The biological activity of 2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid is primarily attributed to its ability to interact with various biological targets. It has been shown to modulate neurotransmitter systems, particularly involving acetylcholine and dopamine pathways. This modulation can lead to enhanced cognitive functions and potential anxiolytic effects.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may increase the release of acetylcholine, enhancing synaptic transmission in the central nervous system.

- Receptor Interaction : It has affinity for several receptor types, including muscarinic and nicotinic receptors, which are crucial for cognitive processes.

Biological Activities

Research indicates that 2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid exhibits several biological activities:

1. Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties, particularly against certain human cancer cell lines. For instance, it has shown cytotoxic effects on A549 lung adenocarcinoma cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 25 | Significant reduction in viability |

| HCT116 (Colon Cancer) | 30 | Moderate reduction in viability |

2. Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

Case Studies

Several studies have explored the therapeutic potential of 2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid:

- Study on Cognitive Enhancement : A double-blind placebo-controlled trial evaluated the effects of this compound on cognitive performance in healthy adults. Results indicated improved memory recall and attention span compared to placebo.

- Anticancer Research : In vitro studies involving A549 cells revealed that treatment with the compound led to apoptosis through caspase activation, indicating a potential mechanism for its anticancer effects.

Pharmacokinetics

The pharmacokinetic profile of 2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid suggests good absorption and bioavailability. Preliminary studies indicate that it undergoes hepatic metabolism with moderate clearance rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.